Macbecin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

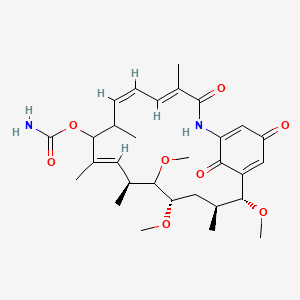

C30H42N2O8 |

|---|---|

Molecular Weight |

558.7 g/mol |

IUPAC Name |

[(4E,6Z,10E,12S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C30H42N2O8/c1-16-10-9-11-17(2)29(35)32-23-15-21(33)14-22(25(23)34)27(38-7)20(5)13-24(37-6)28(39-8)19(4)12-18(3)26(16)40-30(31)36/h9-12,14-16,19-20,24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b10-9-,17-11+,18-12+/t16?,19-,20-,24-,26?,27+,28?/m0/s1 |

InChI Key |

PLTGBUPHJAKFMA-FYJPNMAESA-N |

Isomeric SMILES |

C[C@H]1C[C@@H](C([C@H](/C=C(/C(C(/C=C\C=C(\C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)C)OC(=O)N)\C)C)OC)OC |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)C)OC(=O)N)C)C)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Macbecin in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Macbecin, a benzoquinone ansamycin, exerts its anticancer effects primarily through the inhibition of Heat Shock Protein 90 (Hsp90). By binding to the ATP-binding pocket of Hsp90, this compound disrupts the chaperone's function, leading to the proteasomal degradation of a wide array of oncogenic client proteins. This targeted degradation of key drivers of tumor progression results in the inhibition of cancer cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound's action, detailed experimental protocols for its study, and quantitative data to support its characterization as a potent anticancer agent.

Core Mechanism of Action: Hsp90 Inhibition

This compound I is a potent inhibitor of Hsp90, a molecular chaperone crucial for the conformational maturation and stability of numerous client proteins, many of which are implicated in cancer development and progression.[1][2][3] this compound exhibits favorable properties compared to the well-known Hsp90 inhibitor geldanamycin, including greater solubility and stability.[1][3]

Inhibition of Hsp90 ATPase Activity

The chaperone function of Hsp90 is dependent on its intrinsic ATPase activity.[4] this compound binds to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting ATP hydrolysis.[3][5] This inhibition locks Hsp90 in a conformation that is unfavorable for client protein maturation, ultimately leading to the degradation of these client proteins.[2]

Degradation of Hsp90 Client Proteins

By inhibiting Hsp90, this compound triggers the ubiquitin-proteasome pathway-mediated degradation of a host of oncogenic client proteins.[2] Key client proteins affected by this compound treatment include:

-

Receptor Tyrosine Kinases: HER2 (ErbB2)

-

Serine/Threonine Kinases: c-Raf-1, Akt

-

Transcription Factors

The degradation of these proteins disrupts critical signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt and MAPK/ERK pathways.[2][6] A hallmark of Hsp90 inhibition by this compound is the compensatory upregulation of the co-chaperone Hsp70.[2]

Quantitative Data

The following tables summarize the quantitative data available for this compound I and this compound II, providing key metrics for their activity against Hsp90 and various cancer cell lines.

| Parameter | This compound I | Geldanamycin | Reference |

| Hsp90 Binding Affinity (Kd) | 0.24 µM | 1.2 µM | [2] |

| Hsp90 ATPase Inhibition (IC50) | 2 µM | 7 µM | [2] |

Table 1: Biochemical Activity of this compound I against Hsp90. This table compares the binding affinity and ATPase inhibitory activity of this compound I to Geldanamycin.

| Cell Line | Cancer Type | This compound I IC50 | This compound II IC50 | Reference |

| DU145 | Prostate Cancer | Not specified | Not specified | [1][3] |

| HCT-116 | Colon Cancer (SMAD4+/+) | Not specified | Less potent | [7] |

| HT-29 | Colon Cancer (SMAD4-/-) | Not specified | More potent | [7] |

| COLO-205 | Colon Cancer (SMAD4-/-) | Not specified | More potent | [7] |

Table 2: Proliferation Inhibition (IC50) of this compound in Various Cancer Cell Lines. This table summarizes the reported IC50 values for this compound I and this compound II in different cancer cell lines. Note: Specific IC50 values for this compound are not consistently reported across the literature; this table reflects the qualitative findings.

Signaling Pathways Affected by this compound

The degradation of Hsp90 client proteins by this compound has profound effects on downstream signaling pathways that are critical for cancer cell survival and proliferation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. Akt is a well-established Hsp90 client protein. Inhibition of Hsp90 by this compound leads to the degradation of Akt, thereby inhibiting the downstream signaling cascade. This results in decreased cell survival and proliferation.

Figure 1: this compound's effect on the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. The upstream kinase c-Raf-1 is a known Hsp90 client. By inducing the degradation of c-Raf-1, this compound effectively blocks the activation of the downstream kinases MEK and ERK, leading to cell cycle arrest and apoptosis.

Figure 2: this compound's impact on the MAPK/ERK signaling pathway.

Special Mechanisms of Action: this compound II

This compound II, a derivative of this compound, exhibits additional mechanisms of action that are of significant interest in cancer therapy.

Upregulation of MHC-I and Immunotherapy Potential

This compound II has been shown to upregulate the expression of Major Histocompatibility Complex class I (MHC-I) on the surface of cancer cells.[1][8] This effect enhances the presentation of tumor antigens to cytotoxic T lymphocytes, thereby increasing the susceptibility of cancer cells to immune-mediated killing. This property makes this compound II a promising candidate for combination therapies with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[1]

Figure 3: this compound II enhances anti-tumor immunity via MHC-I.

Increased Potency in SMAD4-Negative Colon Cancer

Studies have demonstrated that this compound II exhibits increased potency in colon cancer cells that are deficient in the tumor suppressor protein SMAD4.[7] SMAD4 is a key component of the TGF-β signaling pathway, which can have both tumor-suppressive and tumor-promoting roles depending on the cellular context. In SMAD4-negative cells, the loss of this tumor suppressor leads to alterations in signaling pathways that render the cells more susceptible to the effects of this compound II. The exact mechanism for this increased sensitivity is an area of active investigation but may involve the hyperactivation of pathways that are dependent on Hsp90 client proteins.[7][9]

Figure 4: Logic of increased this compound II potency in SMAD4-negative cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound (I or II)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Incubate for at least 2 hours at 37°C, or until the crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Figure 5: Workflow for the MTT cell viability assay.

Western Blot Analysis for Hsp90 Client Protein Degradation

This protocol is used to assess the effect of this compound on the protein levels of Hsp90 clients.

-

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HER2, anti-c-Raf, anti-Akt, anti-Hsp70, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

-

Protocol:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Hsp90 ATPase Inhibition Assay

This assay measures the ability of this compound to inhibit the ATP hydrolysis activity of Hsp90.

-

Materials:

-

Purified Hsp90 protein

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)

-

ATP

-

This compound

-

Phosphate (B84403) detection reagent (e.g., Malachite Green-based)

-

96-well plate

-

Microplate reader

-

-

Protocol:

-

In a 96-well plate, add purified Hsp90 and varying concentrations of this compound in the assay buffer.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding ATP.

-

Incubate for a set time (e.g., 90 minutes) at 37°C.

-

Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.

-

Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

-

Calculate the percentage of ATPase inhibition and determine the IC50 value.

-

Conclusion

This compound represents a promising class of anticancer compounds that effectively target the Hsp90 molecular chaperone. Its ability to induce the degradation of a broad range of oncoproteins provides a multi-pronged attack on cancer cell signaling networks. The unique properties of this compound II, including its immunomodulatory effects and enhanced potency in specific genetic contexts, further highlight the therapeutic potential of this class of molecules. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further investigate and harness the anticancer activities of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AKT and mTOR phosphorylation is frequently detected in ovarian cancer and can be targeted to disrupt ovarian tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Morusin exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - Yang - Annals of Translational Medicine [atm.amegroups.org]

- 8. rsc.org [rsc.org]

- 9. Targeting RICTOR sensitizes SMAD4-negative colon cancer to irinotecan - PMC [pmc.ncbi.nlm.nih.gov]

The Origin of Macbecin: A Technical Guide to a Benzoquinonoid Ansamycin Antibiotic

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the origins of Macbecin, a member of the ansamycin (B12435341) family of antibiotics known for its antitumor and antimicrobial properties. This document provides a comprehensive overview of its discovery, the producing microorganism, fermentation and isolation protocols, and the genetic basis of its biosynthesis.

Discovery and Producing Organism

This compound I and this compound II were first discovered in the early 1980s as novel antitumor antibiotics.[1][2] They were isolated from the culture broth of an actinomycete strain designated as Nocardia sp. No. C-14919 .[1] This strain was isolated from a soil sample in Japan.

The producing organism, Nocardia sp. No. C-14919, exhibits the following key characteristics:

-

Morphology: Delayed fragmentation of vegetative mycelia and formation of coremia on solid media.

-

Cell Wall Composition: Contains meso-diaminopimelic acid.

-

Physiological Properties: Resistant to lysozyme.

-

Genomic Composition: Guanine-cytosine (GC) content of 71 ± 1 mol%.[1]

Subsequent research has identified a this compound biosynthetic gene cluster in Actinosynnema pretiosum subsp. pretiosum, a closely related actinomycete, suggesting the genetic blueprint for this compound production is present in this genus.[3][4]

Quantitative Data

The following tables summarize the key quantitative data related to the production and activity of this compound as reported in the initial discovery.

Table 1: Antimicrobial Activity of this compound I

| Test Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |

| Staphylococcus aureus FDA 209P | 3.13 |

| Staphylococcus epidermidis Takeda | 6.25 |

| Bacillus subtilis PCI 219 | 1.56 |

| Bacillus cereus Takeda | 3.13 |

| Mycobacterium smegmatis ATCC 607 | 12.5 |

| Escherichia coli NIHJ | > 100 |

| Pseudomonas aeruginosa Takeda 1001 | > 100 |

| Candida albicans 3147 | 25 |

| Saccharomyces cerevisiae ATCC 9763 | 12.5 |

| Aspergillus niger ATCC 6275 | 50 |

Source: Tanida S, Hasegawa T, Higashide E. (1980). Macbecins I and II, new antitumor antibiotics. I. Producing organism, fermentation and antimicrobial activities. J. Antibiot. 33(2):199-204.

Table 2: Physicochemical Properties of Macbecins I and II

| Property | This compound I | This compound II |

| Molecular Formula | C₃₀H₄₂N₂O₈ | C₃₀H₄₄N₂O₈ |

| Molecular Weight | 558 | 560 |

| Appearance | Yellow needles | Colorless needles |

| Melting Point | 247-249 °C (dec.) | 258-260 °C (dec.) |

| UV λmax (nm) (ε) | Methanol (B129727): 278 (13,500), 380 (2,800) | Methanol: 220 (28,000), 290 (5,000) |

| 0.1 N HCl-Methanol: 278, 380 | 0.1 N HCl-Methanol: 220, 290 | |

| 0.1 N NaOH-Methanol: 285, 540 | 0.1 N NaOH-Methanol: 250, 305 | |

| Solubility | Soluble in methanol, ethanol, acetone (B3395972), ethyl acetate (B1210297), chloroform (B151607). Slightly soluble in water. | Soluble in methanol, ethanol, acetone. Slightly soluble in ethyl acetate, chloroform, and water. |

Source: Muroi M, Izawa M, Kosai Y, Asai M. (1980). Macbecins I and II, new antitumor antibiotics. II. Isolation and characterization. J. Antibiot. 33(2):205-12.

Experimental Protocols

Fermentation of Nocardia sp. No. C-14919 for this compound Production

1. Seed Culture Preparation:

- A loopful of spores from a mature slant culture of Nocardia sp. No. C-14919 is inoculated into a 100 mL flask containing 20 mL of seed medium.

- Seed Medium Composition: 2.0% glucose, 1.0% soluble starch, 1.0% peptone, 0.5% meat extract, 0.5% yeast extract, and 0.2% CaCO₃ (pH 7.0).

- The flask is incubated at 28°C for 48 hours on a rotary shaker.

2. Main Fermentation:

- The seed culture (1 mL) is transferred to a 500 mL flask containing 100 mL of the production medium.

- Production Medium Composition: 4.0% soluble starch, 2.0% soybean meal, 0.5% yeast extract, 0.2% L-tyrosine, and 0.2% CaCO₃ (pH 7.0).

- The fermentation is carried out at 28°C for 5 days on a rotary shaker. A marked enhancement in the production of Macbecins I and II was observed with the addition of L-tyrosine to the culture medium.[1]

Isolation and Purification of Macbecins I and II

1. Extraction:

- The fermented broth (10 liters) is centrifuged to separate the mycelium and the supernatant.

- The supernatant is adjusted to pH 4.0 and extracted twice with 5 liters of ethyl acetate.

- The mycelial cake is extracted with 2 liters of acetone, and the acetone extract is concentrated in vacuo. The resulting aqueous solution is then extracted with ethyl acetate.

- The ethyl acetate extracts are combined, washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield a crude oily residue.

2. Column Chromatography:

- The crude residue is dissolved in a small amount of chloroform and applied to a silica (B1680970) gel column.

- The column is eluted with a stepwise gradient of chloroform and methanol.

- Fractions containing this compound I and II are identified by thin-layer chromatography (TLC).

3. Purification of this compound I:

- The fractions rich in this compound I are combined and concentrated.

- The residue is re-chromatographed on a silica gel column using a chloroform-methanol (100:1) solvent system.

- The active fractions are collected and concentrated to dryness. The resulting powder is recrystallized from acetone-hexane to yield pure this compound I as yellow needles.

4. Purification of this compound II:

- The fractions containing this compound II are combined and concentrated.

- The residue is subjected to further purification using a silica gel column with a chloroform-methanol (50:1) solvent system.

- The purified this compound II is recrystallized from methanol to give colorless needles.

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway of ansamycin antibiotics, which involves a polyketide synthase (PKS) pathway. The starter unit for the polyketide chain is 3-amino-5-hydroxybenzoic acid (AHBA).[5][6] The polyketide chain is then elongated and modified by a series of enzymes encoded by the this compound biosynthetic gene cluster.

This compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster from Actinosynnema pretiosum subsp. pretiosum (MIBiG accession: BGC0000090) provides a blueprint for the synthesis of this compound.[3][4] The cluster contains genes encoding a Type I PKS, as well as enzymes responsible for the synthesis of the AHBA starter unit and post-PKS modifications.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is initiated with the formation of the AHBA starter unit from precursors derived from the shikimate pathway. The AHBA is then loaded onto the PKS machinery, which catalyzes the iterative addition of malonyl-CoA and methylmalonyl-CoA extender units to form the polyketide backbone. Following the release from the PKS, the linear polyketide undergoes a series of post-PKS modifications, including cyclization, oxidation, methylation, and carbamoylation, to yield the final this compound structures.

References

- 1. Macbecins I and II, new antitumor antibiotics. I. Producing organism, fermentation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Macbecins I and II, new antitumor antibiotics. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BGC0000090 [mibig.secondarymetabolites.org]

- 4. Biosynthetic Gene Cluster Database with Functional Annotations [sr.iu.a.u-tokyo.ac.jp]

- 5. chimia.ch [chimia.ch]

- 6. Insights into the Biosynthesis of the Benzoquinone Ansamycins Geldanamycin and Herbimycin, Obtained by Gene Sequencing and Disruption - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Benzoquinonoid Ansamycins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoquinonoid ansamycins, a class of naturally derived antibiotics, have garnered significant attention in oncology research for their potent antitumor activities. This technical guide provides an in-depth exploration of the biological mechanisms of these compounds, with a primary focus on their well-established role as inhibitors of Heat Shock Protein 90 (Hsp90). By disrupting the function of this critical molecular chaperone, benzoquinonoid ansamycins trigger the degradation of a multitude of oncogenic client proteins, leading to cell cycle arrest and apoptosis in cancer cells. This document summarizes key quantitative data on their biological efficacy, details essential experimental protocols for their evaluation, and presents visual representations of the core signaling pathways involved.

Introduction

Ansamycins are a family of macrolactam antibiotics characterized by an aliphatic ansa chain bridging an aromatic core.[1] The benzoquinone subclass, which includes seminal compounds like geldanamycin (B1684428) and herbimycin A, is distinguished by a benzoquinone or hydroquinone (B1673460) moiety.[1][2] First identified for their antimicrobial and antiviral properties, their potent anticancer capabilities have since become the focal point of extensive research and drug development efforts.[2][3]

The primary mechanism underpinning the anticancer effects of benzoquinonoid ansamycins is the inhibition of Hsp90.[2][3] Hsp90 is a molecular chaperone crucial for the conformational stability and function of a wide array of "client" proteins, many of which are integral to cancer cell growth, proliferation, and survival.[4][5] By binding to the N-terminal ATP-binding pocket of Hsp90, these ansamycins competitively inhibit its ATPase activity, leading to the misfolding and subsequent proteasomal degradation of Hsp90-dependent client proteins.[4][6] This targeted degradation of multiple oncoproteins at once makes Hsp90 an attractive target for cancer therapy.[6]

Quantitative Biological Data

The efficacy of benzoquinonoid ansamycins has been quantified across numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values for Hsp90 inhibition and cytotoxic activity in various cancer cell lines, as well as binding affinity data (Kd).

Table 1: Hsp90 Inhibition and Binding Affinity of Benzoquinonoid Ansamycins

| Compound | Assay Type | Target | IC50 / Kd | Reference |

| Geldanamycin | Hsp90 Binding (Fluorescence Polarization) | Purified Hsp90α | Kd = 4.6 nM (24h incubation) | [7] |

| Geldanamycin | Hsp90 ATPase Inhibition | Purified Yeast Hsp90 | More potent with NQO1 reduction | [8] |

| 17-AAG | Hsp90 Binding (Fluorescence Polarization) | Purified Hsp90α | Kd > 1000 nM (short incubation) | [7] |

| 17-AAG | Hsp90 Inhibition | Purified Yeast Hsp90 | More potent with NQO1 reduction | [8] |

| 17-DMAG | Hsp90 Inhibition | Purified Yeast Hsp90 | More potent with NQO1 reduction | [8] |

| IPI-504 | Hsp90 Inhibition | Lung Adenocarcinoma Cell Lines | - | [9] |

| STA-9090 | Hsp90 Inhibition | Lung Adenocarcinoma Cell Lines | - | [9] |

| AUY-922 | Hsp90 Inhibition | Lung Adenocarcinoma Cell Lines | - | [9] |

Table 2: Cytotoxicity of Benzoquinonoid Ansamycins in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| Geldanamycin | SKBr3 | Breast Cancer | - | [10] |

| 17-AAG | Lung Adenocarcinoma Cell Lines | Lung Cancer | Varies by cell line | [9] |

| 17-DMAG | MDA468/NQ16 | Breast Cancer | More potent than in MDA468 | [11] |

| 19-Phenyl-DMAG | MDA468/NQ16 | Breast Cancer | Less potent than 17-DMAG | [11] |

| IPI-504 | Lung Adenocarcinoma Cell Lines | Lung Cancer | Varies by cell line | [9] |

| STA-9090 | Lung Adenocarcinoma Cell Lines | Lung Cancer | Varies by cell line | [9] |

| AUY-922 | Lung Adenocarcinoma Cell Lines | Lung Cancer | Varies by cell line | [9] |

| Propargyl analog of 17-AAG | MDA-MB-231 | Breast Cancer | 60 nM | [12] |

| Glycoconjugate 26 | Various Cancer Cell Lines | Various | 70.2 - 380.9 nM | [12] |

Signaling Pathways

The primary signaling pathway affected by benzoquinonoid ansamycins is the Hsp90 chaperone cycle. Inhibition of Hsp90 leads to the degradation of a wide range of client proteins, impacting multiple downstream signaling cascades critical for tumorigenesis.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to determine the cytotoxic effects of benzoquinonoid ansamycins on cancer cell lines.[13][14]

Materials:

-

Selected cancer cell line

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the benzoquinonoid ansamycin in complete culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired treatment period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.[13]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]

-

Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13]

Western Blot for Hsp90 Client Protein Degradation

This protocol is used to visualize and quantify the degradation of specific Hsp90 client proteins following treatment with benzoquinonoid ansamycins.[3][4]

Materials:

-

Cancer cells treated with the benzoquinonoid ansamycin

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target client proteins (e.g., Akt, Her2, c-Raf) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Cell Lysis: Treat cells with the ansamycin compound for the desired time. Lyse the cells in ice-cold RIPA buffer.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.[3]

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[3]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]

-

Immunoblotting:

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[3]

-

Analysis: Quantify the band intensities to determine the relative levels of client protein degradation compared to the loading control.

Conclusion

Benzoquinonoid ansamycins represent a promising class of anticancer agents due to their potent and specific mechanism of action targeting Hsp90. The inhibition of this key molecular chaperone leads to the simultaneous disruption of multiple oncogenic signaling pathways, offering a significant therapeutic advantage. While early natural products like geldanamycin showed promise, issues with toxicity and poor solubility have driven the development of numerous analogs with improved pharmacological profiles, some of which have advanced to clinical trials. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this important class of natural products. Continued investigation into structure-activity relationships and novel delivery strategies will be crucial for the successful clinical translation of benzoquinonoid ansamycins.

References

- 1. researchgate.net [researchgate.net]

- 2. agscientific.com [agscientific.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A biochemical rationale for the anticancer effects of Hsp90 inhibitors: Slow, tight binding inhibition by geldanamycin and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The bioreduction of a series of benzoquinone ansamycins by NAD(P)H:quinone oxidoreductase 1 to more potent heat shock protein 90 inhibitors, the hydroquinone ansamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 19-Substituted Benzoquinone Ansamycin Heat Shock Protein-90 Inhibitors: Biological Activity and Decreased Off-Target Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Discovery and Isolation of Macbecin from Nocardia sp.: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Macbecin, a class of ansamycin (B12435341) antibiotics with potent antitumor properties. Produced by the actinomycete Nocardia sp. No. C-14919, Macbecins I and II have garnered significant interest for their mechanism of action as inhibitors of Heat Shock Protein 90 (Hsp90). This document details the fermentation process for Nocardia sp., the comprehensive extraction and purification protocols for this compound, and a summary of its physicochemical and biological properties. Experimental workflows and the Hsp90 inhibitory pathway are visualized to facilitate a deeper understanding of this promising natural product.

Introduction

The ansamycin family of natural products has long been a valuable source of clinically relevant antibiotics and antitumor agents. Macbecins I and II, discovered in the culture broth of Nocardia sp. No. C-14919, represent a significant contribution to this class of compounds.[1][2] Structurally, this compound I possesses a benzoquinone nucleus, while this compound II contains a hydroquinone (B1673460) nucleus.[1] Their primary mechanism of antitumor activity is through the inhibition of Hsp90, a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins. By disrupting the Hsp90 chaperone cycle, this compound induces the degradation of these client proteins, leading to cell cycle arrest and apoptosis in cancer cells. This guide serves as a comprehensive resource for researchers interested in the isolation and study of this compound and other ansamycin antibiotics from actinomycetes.

Fermentation of Nocardia sp. No. C-14919

The production of this compound is achieved through the submerged aerobic fermentation of Nocardia sp. No. C-14919. The following sections detail the producing organism and the fermentation protocol.

Producing Organism

The this compound-producing organism, designated Nocardia sp. No. C-14919, was isolated from a soil sample.[2] This actinomycete exhibits characteristics typical of the genus Nocardia, including the presence of meso-diaminopimelic acid in the cell wall and a high guanine-cytosine (GC) content in its DNA.[2]

Fermentation Protocol

A detailed protocol for the fermentation of Nocardia sp. No. C-14919 for the production of this compound is provided below.

2.2.1. Culture Medium

The production of Macbecins I and II was significantly enhanced by the addition of L-tyrosine to the culture medium.[2]

| Component | Concentration (g/L) |

| Glucose | 20 |

| Soluble Starch | 20 |

| Soybean Meal | 10 |

| Yeast Extract | 5 |

| CaCO₃ | 2 |

| L-Tyrosine | 1 |

Table 1: Fermentation Medium Composition for this compound Production.

2.2.2. Fermentation Conditions

-

Inoculum Preparation: A seed culture is prepared by inoculating a suitable seed medium with spores or mycelial fragments of Nocardia sp. No. C-14919 and incubating for 48-72 hours at 28°C on a rotary shaker.

-

Production Fermentation: The production medium is inoculated with the seed culture (5-10% v/v). Fermentation is carried out in baffled flasks or a fermenter under the following conditions:

-

Temperature: 28°C

-

Agitation: 200-250 rpm

-

Aeration: 1 vvm (volume of air per volume of medium per minute)

-

Fermentation Time: 5-7 days

-

Isolation and Purification of this compound

Macbecins I and II are isolated from the culture broth of Nocardia sp. No. C-14919 through a multi-step extraction and chromatographic purification process.[1]

Extraction Protocol

-

Broth Filtration: The whole fermentation broth is filtered to separate the mycelial cake from the culture filtrate.

-

Solvent Extraction: The filtrate is adjusted to a neutral pH and extracted twice with an equal volume of ethyl acetate (B1210297). The ethyl acetate extracts are combined.

-

Concentration: The combined ethyl acetate extract is concentrated under reduced pressure to yield a crude oily residue.

Purification Protocol

-

Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a stepwise gradient of chloroform (B151607) and methanol (B129727). Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: The active fractions from the silica gel column are combined, concentrated, and further purified by chromatography on a Sephadex LH-20 column using methanol as the eluent.

-

Preparative HPLC: Final purification of this compound I and this compound II is achieved by preparative high-performance liquid chromatography (HPLC) on a reverse-phase C18 column.

Physicochemical Properties of this compound

The key physicochemical properties of Macbecins I and II are summarized in the table below.[1]

| Property | This compound I | This compound II |

| Appearance | Yellow needles | Pale yellow prisms |

| Molecular Formula | C₃₀H₄₂N₂O₈ | C₃₀H₄₄N₂O₈ |

| Molecular Weight | 558.67 g/mol | 560.69 g/mol |

| Melting Point | 243 - 245 °C (dec.) | 258 - 260 °C (dec.) |

| UV λmax (MeOH) | 275 nm, 315 nm (sh) | 288 nm, 310 nm (sh) |

| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate. Insoluble in water, n-hexane. | Soluble in methanol, ethanol. Sparingly soluble in chloroform, ethyl acetate. Insoluble in water, n-hexane. |

Table 2: Physicochemical Properties of this compound I and this compound II.

Biological Activity and Mechanism of Action

Macbecins exhibit a range of biological activities, including antibacterial, antifungal, and potent antitumor effects.[2]

Antitumor Activity

This compound I and II have demonstrated significant in vivo antitumor activity against murine leukemia P388.[1]

Mechanism of Action: Hsp90 Inhibition

This compound functions as an inhibitor of Hsp90, a molecular chaperone that plays a critical role in the folding, stability, and activation of numerous client proteins, many of which are oncoproteins. By binding to the ATP-binding pocket of Hsp90, this compound disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins. This disruption of cellular signaling pathways ultimately results in cell cycle arrest and apoptosis in cancer cells.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Hsp90 Inhibition Pathway

Caption: Mechanism of Hsp90 inhibition by this compound leading to client protein degradation.

Conclusion

Macbecins I and II, isolated from Nocardia sp. No. C-14919, are potent antitumor agents with a well-defined mechanism of action targeting the molecular chaperone Hsp90. This technical guide provides a comprehensive overview of the fermentation, isolation, and characterization of these valuable natural products. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and oncology, facilitating further investigation into the therapeutic potential of this compound and other ansamycin antibiotics.

References

Macbecin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macbecin is a member of the ansamycin (B12435341) family of natural products, a class of compounds known for their potent biological activities. First isolated from the actinomycete Nocardia sp., this compound exists as two main variants: this compound I and this compound II, which correspond to the oxidized (1,4-benzoquinone) and reduced (hydroquinone) forms, respectively.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action as a Heat Shock Protein 90 (Hsp90) inhibitor. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.

Chemical Structure

This compound possesses a unique macrocyclic lactam structure, characteristic of the ansamycin class of antibiotics. The core structure consists of a 19-membered macrocycle attached to a quinone or hydroquinone (B1673460) moiety.

Caption: Chemical structures of this compound I and this compound II.

Physicochemical Properties

A summary of the key physicochemical properties of this compound I and this compound II is presented in the table below. This data is essential for understanding the compound's behavior in biological systems and for formulation development.

| Property | This compound I | This compound II |

| Molecular Formula | C₃₀H₄₂N₂O₈[2][3][4] | C₃₀H₄₄N₂O₈[2] |

| Molecular Weight | 558.67 g/mol [3] | 560.68 g/mol [2] |

| CAS Number | 73341-72-7[3] | 73341-73-8 |

| Appearance | Not specified | Not specified |

| Solubility | Soluble in DMSO[5] | Not specified |

| Storage | Desiccate at -20°C[5] | Not specified |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, including antitumor, antibacterial, and antifungal properties.[2] Its primary mechanism of antitumor activity is the inhibition of Heat Shock Protein 90 (Hsp90).

Hsp90 Inhibition

Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide range of "client" proteins, many of which are oncoproteins involved in cell growth, proliferation, and survival. This compound binds to the ATP-binding site in the N-terminal domain of Hsp90, thereby inhibiting its ATPase activity.[5][6] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.

Caption: this compound's mechanism of Hsp90 inhibition.

Key client proteins affected by this compound treatment include ErbB2 and cRaf1, which are critical components of cancer cell signaling pathways.[5] The degradation of these oncoproteins leads to the inhibition of tumor cell growth and induction of apoptosis.

The table below summarizes the in vitro activity of this compound I as an Hsp90 inhibitor.

| Parameter | Value | Reference |

| IC₅₀ (Hsp90 ATPase activity) | 2 µM | [6] |

| Kd (binding affinity to Hsp90) | 0.24 µM | [7] |

| IC₅₀ (antitumor and cytocidal activities) | ~0.4 µM | [5] |

Effects on Signaling Pathways

SMAD4-Negative Colon Cancer: Chemogenomic analysis has revealed that this compound II exhibits increased potency in colon cancer cell lines that are negative for the tumor suppressor protein SMAD4.[8] Silencing of SMAD4 in SMAD4-expressing colon cancer cells enhances their sensitivity to this compound II, suggesting a potential therapeutic strategy for this specific cancer subtype.

Caption: this compound II's enhanced effect on SMAD4-negative cells.

MHC-I Upregulation: this compound II has been shown to upregulate the expression of Major Histocompatibility Complex class I (MHC-I) on the surface of tumor cells.[9] This effect is post-translational and occurs by rescuing MHC-I from lysosomal degradation.[9] Increased MHC-I expression enhances the presentation of tumor antigens to CD8+ T cells, thereby potentiating the effects of immunotherapies such as anti-PD-1 checkpoint blockade.[9]

Caption: this compound II's role in MHC-I upregulation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Total Synthesis of (+)-Macbecin I

The total synthesis of (+)-Macbecin I can be achieved through a convergent approach. The following is a summarized protocol based on published literature.[1][10]

Materials:

-

Epoxide and vinyl iodide fragments

-

2-mesitylenesulphonyl chloride or bis(2-oxo-3-oxazolidinyl)phosphinic chloride

-

Sodium cyanate (B1221674)

-

Trifluoroacetic acid

-

Cerium(IV) ammonium (B1175870) nitrate (B79036)

-

Appropriate solvents and reagents for organic synthesis

Procedure:

-

Coupling: Perform a convergent coupling of the epoxide with a higher-order cyanocuprate derived from the vinyl iodide to form the macrocyclic backbone.

-

Macrocyclization: Achieve macrocyclization of the resulting amino acid to the lactam using either 2-mesitylenesulphonyl chloride or bis(2-oxo-3-oxazolidinyl)phosphinic chloride.

-

Carbamate (B1207046) Incorporation: Introduce the carbamate functionality by reacting the parent hydroxy derivative with sodium cyanate and trifluoroacetic acid.

-

Oxidation: Accomplish the final oxidation to the quinone using cerium(IV) ammonium nitrate to yield (+)-Macbecin I.

Hsp90 ATPase Activity Assay

This protocol describes a colorimetric assay to determine the IC₅₀ of this compound for Hsp90 ATPase activity.

Materials:

-

Recombinant human Hsp90 protein

-

This compound I

-

ATP

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)

-

Malachite green reagent for phosphate (B84403) detection

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound I in the assay buffer.

-

In a 96-well plate, add the Hsp90 protein to each well.

-

Add the different concentrations of this compound I to the respective wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

-

Initiate the reaction by adding ATP to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric method.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Calculate the percentage of inhibition for each this compound I concentration relative to the no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound I concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., DU145 prostate cancer cells)

-

This compound I

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound I in the cell culture medium.

-

Treat the cells with different concentrations of this compound I. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

-

Aspirate the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting cell viability against the logarithm of the this compound I concentration.

Western Blot Analysis of Hsp90 Client Proteins

This protocol is for detecting the degradation of Hsp90 client proteins in response to this compound treatment.

Materials:

-

Cancer cell line

-

This compound I

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against Hsp90 client proteins (e.g., ErbB2, cRaf1, Akt) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat the cells with various concentrations of this compound I for a specific duration (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the extent of client protein degradation.

Conclusion

This compound is a promising natural product with significant potential as an anticancer agent. Its well-characterized mechanism of action as an Hsp90 inhibitor, coupled with its effects on specific cancer-related signaling pathways, makes it an attractive lead compound for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to explore the full therapeutic potential of this compound and its analogs.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. This compound | C30H42N2O8 | CID 433447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. Molecular characterization of this compound as an Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. MHC-I upregulation by this compound II in the solid tumors potentiates the effect of active immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Total synthesis of (+)-macbecin I - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Ansamycin Antibiotics in Cancer Therapy: A Technical Guide for Researchers

A deep dive into the core mechanisms, preclinical and clinical data, and experimental protocols for ansamycin-based Hsp90 inhibitors.

This technical guide provides a comprehensive overview of ansamycin (B12435341) antibiotics as cancer therapeutics, with a focus on their mechanism of action as Heat shock protein 90 (Hsp90) inhibitors. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this class of drugs, including key derivatives such as geldanamycin (B1684428), tanespimycin (B1681923) (17-AAG), alvespimycin (B136294) (17-DMAG), and retaspimycin (B1249870) (IPI-504). This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways.

Introduction: The Role of Hsp90 in Oncology

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the stability, conformational maturation, and function of a wide array of "client" proteins.[1][2][3] In normal cells, Hsp90 plays a crucial role in maintaining cellular homeostasis. However, in cancer cells, Hsp90 is often overexpressed and is critical for the stability of numerous oncoproteins that drive tumor initiation and progression.[4][5] These client proteins include key components of signal transduction pathways that regulate cell growth, proliferation, survival, and angiogenesis.[1][3][6] By inhibiting the ATPase activity of Hsp90, ansamycin antibiotics disrupt the chaperone's function, leading to the misfolding, ubiquitination, and subsequent degradation of these client oncoproteins by the proteasome.[1][7] This multi-targeted approach makes Hsp90 an attractive target for cancer therapy.[3]

Mechanism of Action: Hsp90 Inhibition by Ansamycins

Ansamycin antibiotics, such as the benzoquinone ansamycin geldanamycin, bind to the N-terminal ATP-binding pocket of Hsp90.[3][8] This competitive inhibition of ATP binding prevents the conformational changes necessary for Hsp90's chaperone activity.[2] Consequently, client proteins are left in an unstable state, recognized by the cell's quality control machinery, and targeted for degradation via the ubiquitin-proteasome pathway.[1] A hallmark of Hsp90 inhibition is the compensatory induction of other heat shock proteins, notably Hsp70.[2]

The inhibition of Hsp90 leads to the simultaneous disruption of multiple oncogenic signaling pathways. Key pathways affected include:

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Hsp90 inhibition leads to the degradation of key components like AKT, disrupting downstream signaling.[9][10][11][12]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is central to regulating cell growth and division. Hsp90 inhibitors can induce the degradation of client proteins such as B-Raf and C-Raf, thereby blocking this pathway.[13][14][15][16]

-

HER2/EGFR Signaling: Receptor tyrosine kinases like HER2 and EGFR are critical drivers in many cancers, particularly breast and lung cancer. These are sensitive Hsp90 client proteins, and their degradation upon Hsp90 inhibition is a key therapeutic mechanism.[17][18]

dot

Caption: Mechanism of action of ansamycin Hsp90 inhibitors.

Preclinical Data

Ansamycin antibiotics have demonstrated potent anti-proliferative activity across a wide range of cancer cell lines in vitro and significant anti-tumor efficacy in in vivo xenograft models.

In Vitro Anti-Proliferative Activity

The following table summarizes the 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) values for geldanamycin and its key derivatives in various human cancer cell lines.

| Compound | Cancer Type | Cell Line | IC50 / GI50 (nM) | Reference(s) |

| Geldanamycin | Breast | MCF-7 | ~20 | [3] |

| Breast | SKBR-3 | ~10 | [3] | |

| Tanespimycin (17-AAG) | Breast | MCF-7 | <2000 | [8] |

| Breast | SKBR-3 | 70 | ||

| Breast | JIMT-1 | 10 | ||

| Breast | MDA-MB-231 | <2000 | [8] | |

| Prostate | LNCaP | 25 | [19] | |

| Prostate | PC-3 | 25 | [19] | |

| Lung Adenocarcinoma | H1975 | 1.258 | ||

| Lung Adenocarcinoma | H1650 | 6.555 | ||

| Melanoma | Uveal Melanoma Lines | ~50-200 | [20][21] | |

| Alvespimycin (17-DMAG) | Breast | SKBR-3 | EC50 for Her2 degradation: 8 | [22] |

| Breast | SKOV-3 | EC50 for Her2 degradation: 46 | [22] | |

| Breast | MDA-MB-231 | ≤1000 | [8] | |

| Rhabdomyosarcoma | Rh30 | 32 (median for panel) | [23] | |

| Neuroblastoma | NBL-S | 380 (median for panel) | [23] | |

| Retaspimycin (IPI-504) | Lung Adenocarcinoma | H1437 | 3.473 | |

| Lung Adenocarcinoma | H1650 | 3.764 | ||

| Lung Adenocarcinoma | H358 | 4.662 |

In Vivo Anti-Tumor Efficacy

Preclinical studies in animal models have demonstrated the anti-tumor activity of ansamycin derivatives.

| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |

| Tanespimycin (17-AAG) | HCT116 Colon Cancer Xenograft | 80 mg/kg, i.p., 5 days/week for 2 weeks | ~50% reduction in tumor volume | [24] |

| SK-Mel-28 Melanoma Xenograft | Not specified | Significant tumor growth inhibition and apoptosis | [14] | |

| Alvespimycin (17-DMAG) | Alveolar Rhabdomyosarcoma Xenograft | 50 mg/kg, i.p., BID, twice weekly for 6 weeks | High activity, including one partial response | [23] |

| MDA-MB-231 Breast Cancer Xenograft (with hyperthermia) | Not specified | Enhanced tumor growth delay | [23] | |

| Retaspimycin (IPI-504) | Multiple Myeloma Xenograft | Not specified | Significant delay in tumor progression | [25] |

| GIST Xenograft | Not specified | Significant reduction in tumor volume | [26] |

Clinical Trial Data

Several ansamycin derivatives have progressed to clinical trials, showing modest single-agent activity but promising results in combination therapies and specific molecularly defined patient populations.

Tanespimycin (17-AAG)

Tanespimycin was one of the first Hsp90 inhibitors to be evaluated in clinical trials.

| Phase | Cancer Type | Treatment | Key Findings | Reference(s) |

| Phase II | HER2+ Metastatic Breast Cancer (trastuzumab-refractory) | Tanespimycin (450 mg/m²) + Trastuzumab | ORR: 22%; Clinical Benefit Rate: 59%; Median PFS: 6 months. Common toxicities (Grade 1): diarrhea, fatigue, nausea, headache. | [4][13][27] |

| Phase I | Advanced Solid Tumors | Tanespimycin (275-340 mg/m²) | Stable disease in 7 of 11 evaluable patients. Common AEs: diarrhea, nausea, vomiting, dizziness, headache, fatigue. | [15] |

| Phase I/II | Relapsed/Refractory Multiple Myeloma | Tanespimycin + Bortezomib | Significant and sustained efficacy with acceptable toxicity. | [9] |

Alvespimycin (17-DMAG)

Alvespimycin, a more water-soluble derivative of 17-AAG, has also been investigated in clinical trials.

| Phase | Cancer Type | Treatment | Key Findings | Reference(s) |

| Phase I | Advanced Solid Tumors | Weekly i.v. alvespimycin (2.5-106 mg/m²) | Recommended Phase II dose: 80 mg/m². Clinical activity included a complete response (prostate cancer) and a partial response (melanoma). DLTs at 106 mg/m². Common AEs: GI, liver function changes, ocular issues. | [1][2][28][29] |

| Phase I | Relapsed CLL/SLL | Alvespimycin (16-24 mg/m²) | No objective responses; MTD not reached. Some evidence of target engagement (BCL2 decrease). | [30] |

Retaspimycin (IPI-504)

Retaspimycin, a hydroquinone (B1673460) hydrochloride salt of 17-AAG, was developed to improve solubility and formulation.

| Phase | Cancer Type | Treatment | Key Findings | Reference(s) |

| Phase I | GIST or Soft Tissue Sarcoma | IPI-504 (90-500 mg/m²) twice weekly, 2 weeks on/1 week off | MTD: 400 mg/m². Stable disease in 70% of GIST and 59% of STS patients. One confirmed PR in GIST and one in liposarcoma. Common AEs: fatigue, headache, nausea. | [26][31][32] |

| Phase II | NSCLC (post-EGFR TKI) | IPI-504 monotherapy | ORR: 7% overall. Notably, 2 of 3 patients with ALK rearrangements had partial responses. Common AEs: fatigue, nausea, diarrhea (Grades 1/2). | [3][10] |

| Phase Ib/II | NSCLC | IPI-504 + Docetaxel | Combination was well-tolerated and showed clinical activity in patients with poor prognoses. | [28] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of ansamycin antibiotics.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability and IC50 values of Hsp90 inhibitors using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Hsp90 inhibitor (e.g., 17-AAG)

-

DMSO (vehicle control)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of the Hsp90 inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the diluted drug or vehicle control (DMSO) to the respective wells. Incubate for the desired duration (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[12]

dot

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This protocol details the detection and quantification of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Preparation: Induce apoptosis in cells using the desired concentration of ansamycin antibiotic for a specific time. Include a vehicle-treated negative control.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold PBS and centrifuge again.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI. Gently vortex the cells.[33]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

dot

Caption: Gating strategy for Annexin V/PI apoptosis assay.

Western Blot Analysis of Hsp90 Client Proteins

This protocol describes the detection of Hsp90 client protein degradation and Hsp70 induction by Western blotting.

Materials:

-

Treated and control cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane and transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-HER2, anti-c-Raf, anti-Hsp70, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Western blot imaging system

Procedure:

-

Cell Lysis: Treat cells with the Hsp90 inhibitor for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize protein concentrations. Add Laemmli buffer and boil samples at 95°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).[1][2][7]

Conclusion and Future Directions

Ansamycin antibiotics have been instrumental in validating Hsp90 as a therapeutic target in oncology. While early derivatives faced challenges with solubility and toxicity, they have demonstrated clear biological activity and have paved the way for second-generation Hsp90 inhibitors. The clinical data suggests that the most promising applications for these agents may be in combination therapies or in specific, molecularly defined patient populations, such as those with ALK-rearranged NSCLC or HER2-positive breast cancer. Future research will likely focus on identifying predictive biomarkers of response and exploring novel combination strategies to overcome resistance and enhance therapeutic efficacy. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate the potential of ansamycin antibiotics and other Hsp90 inhibitors in the fight against cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. Proteomic Analysis of Hsp90β-Selective Inhibitors Against Triple-Negative Breast Cancer to Gain a Mechanistic Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kumc.edu [kumc.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. pnas.org [pnas.org]

- 12. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. pnas.org [pnas.org]

- 15. Activated B-RAF is an Hsp90 client protein that is targeted by the anticancer drug 17-allylamino-17-demethoxygeldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibitors of HSP90 in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Degradation of HER2 by ansamycins induces growth arrest and apoptosis in cells with HER2 overexpression via a HER3, phosphatidylinositol 3'-kinase-AKT-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Associations of HSP90 client proteins in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. benchchem.com [benchchem.com]

- 23. Data demonstrating the in vivo anti-tumor efficacy of thermosensitive liposome formulations of a drug combination in pre-clinical models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. bosterbio.com [bosterbio.com]

- 27. HSP90 inhibition is effective in breast cancer: a phase II trial of tanespimycin (17-AAG) plus trastuzumab in patients with HER2-positive metastatic breast cancer progressing on trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. aacrjournals.org [aacrjournals.org]

- 30. benchchem.com [benchchem.com]

- 31. A phase 1 study of the heat shock protein 90 inhibitor retaspimycin hydrochloride (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 32. HSP90 Inhibitors and GIST | GIST Support International [gistsupport.org]

- 33. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive: Macbecin I Quinone vs. Macbecin II Hydroquinone in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macbecin I and this compound II, members of the ansamycin (B12435341) family of antibiotics, have garnered significant interest in oncology research due to their potent antitumor properties. These molecules share a common structural scaffold but differ in the oxidation state of their benzoquinone moiety: this compound I exists as a quinone, while this compound II is its reduced hydroquinone (B1673460) counterpart. This in-depth technical guide provides a comparative analysis of this compound I and this compound II, focusing on their differential physicochemical properties, mechanisms of action, and biological activities. We delve into their roles as inhibitors of Heat Shock Protein 90 (Hsp90), presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of the pertinent signaling pathways to aid researchers in the field of drug development.

Introduction: The Ansamycin Antibiotics this compound I and this compound II

This compound I and this compound II are natural products isolated from the fermentation broth of Nocardia sp.[1][2]. Structurally, they are classified as benzenoid ansamycins, characterized by a macrocyclic lactam structure[3]. The key distinction between the two lies in the redox state of the aromatic core: this compound I possesses a 1,4-benzoquinone (B44022) ring, whereas this compound II features a hydroquinone ring[1][3]. This seemingly subtle structural difference has significant implications for their biological and pharmacological profiles. Both compounds have demonstrated antitumor activity, with early studies showing efficacy against murine leukemia P388 in vivo[1][4]. Their primary mechanism of antitumor action has been identified as the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncogenic proteins[3][4][5].

Physicochemical and Pharmacokinetic Properties

A significant differentiator between this compound I and this compound II is their aqueous solubility. The reduced hydroquinone form, this compound II, exhibits markedly higher solubility in phosphate-buffered saline (PBS) compared to the quinone form, this compound I. This property is a critical consideration in drug development, as higher solubility can translate to improved formulation possibilities and better bioavailability[6].

| Property | This compound I (Quinone) | This compound II (Hydroquinone) | Reference |

| Solubility in PBS | 81 µM | 136 µM | [6] |

Mechanism of Action: Hsp90 Inhibition

The primary molecular target of both this compound I and this compound II is the ATP-binding pocket located in the N-terminal domain of Hsp90[7][8]. By competitively inhibiting the binding of ATP, these molecules disrupt the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins. Many of these client proteins are crucial for cancer cell proliferation, survival, and metastasis, including ErbB2 and cRaf1[5][6].

While both forms are active, studies on other ansamycin antibiotics suggest that the hydroquinone form is a more potent inhibitor of Hsp90's ATPase activity. The reduction of the quinone to the hydroquinone can occur intracellularly, catalyzed by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1)[4]. Molecular modeling studies indicate that the hydroquinone form establishes additional hydrogen bond interactions with the Hsp90 protein, leading to a higher binding affinity[4]. Although direct comparative data for this compound I and II's Hsp90 inhibition is not available in a single study, the data for this compound I and the general findings for hydroquinone ansamycins are presented below.

| Parameter | This compound I (Quinone) | This compound II (Hydroquinone) | Reference |

| Hsp90 ATPase IC50 | 2 µM | Expected to be lower than this compound I (more potent), based on studies of other hydroquinone ansamycins.[4] | [5][9] |

| Hsp90 Binding Kd | 0.24 µM | Expected to be lower than this compound I (higher affinity), based on studies of other hydroquinone ansamycins.[4] | [5][9] |

Hsp90 Inhibition and Downstream Signaling

The inhibition of Hsp90 by Macbecins sets off a cascade of events within the cancer cell, primarily leading to the degradation of oncogenic client proteins. This disruption of key signaling pathways ultimately results in cell cycle arrest and apoptosis.

Antitumor and Immunomodulatory Activities

Both this compound I and this compound II have demonstrated significant antitumor activity. This compound I has shown efficacy against various tumor models, including leukemia P388, melanoma B16, and Ehrlich carcinoma[6]. More recent research has highlighted the potent immunomodulatory effects of this compound II. It has been identified as an upregulator of MHC-I expression on the surface of solid tumor cells, which enhances antigen presentation and subsequent killing of cancer cells by the immune system. This activity suggests a synergistic potential for this compound II in combination with immunotherapies like checkpoint inhibitors[8].

A study investigating this compound II in combination with an anti-PD-1 immune checkpoint blockade in a breast cancer model demonstrated a significant reduction in tumor growth[8]. Furthermore, this compound II has been shown to have increased potency in SMAD4-negative colon cancer cells[10].

| Cell Line / Model | Treatment | Effect | Reference |

| P388 Leukemia (in vivo) | This compound I & II | Antitumor activity observed for both compounds. | [1][4] |

| DCIS.com (breast cancer) | This compound II (0.1 and 0.5 µM) | Upregulation of cell surface MHC-I expression. | [8] |

| E0771 (breast cancer, in vivo) | This compound II (2 mg/kg) + anti-PD-1 | Significant reduction in tumor growth. | [8] |

| SMAD4-negative colon cancer cells | This compound II | Increased potency compared to SMAD4 wild-type cells. | [10] |

Experimental Protocols

Hsp90 ATPase Inhibition Assay

This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by Hsp90.

Materials:

-

Purified human Hsp90α

-

ATP

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)

-

This compound I or this compound II dissolved in DMSO

-

Malachite Green reagent

-

96-well microplate

-

Incubator and microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, Hsp90α, and the desired concentration of this compound I or II (or DMSO for control).

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for 90 minutes.

-

Stop the reaction and measure the released Pi by adding Malachite Green reagent.

-

Read the absorbance at a wavelength of 620 nm.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effects of this compound I and II on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., DU145 prostate cancer)

-

Complete cell culture medium

-

This compound I or this compound II dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

CO2 incubator and microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound I or II for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Hsp90 Client Protein Degradation Assay (Western Blot)

This assay visualizes the degradation of Hsp90 client proteins following treatment with Macbecins.

Materials:

-

Cancer cell line expressing client proteins of interest (e.g., DU145 for ErbB2 and cRaf1)

-

This compound I or this compound II dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against client proteins (e.g., anti-ErbB2, anti-cRaf1) and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with this compound I or II at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-